4-bromo-3-methylbut-2-en-1-ol
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Overview
Description
4-bromo-3-methylbut-2-en-1-ol, also known as (2E)-4-bromo-3-methyl-2-buten-1-ol, is an organic compound with the molecular formula C5H9BrO and a molecular weight of 165.03 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group attached to a butenyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-bromo-3-methylbut-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the bromination of 3-methyl-2-buten-1-ol. This reaction typically uses hydrobromic acid (HBr) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted butenols depending on the nucleophile used.
Oxidation: Products include 4-bromo-3-methylbut-2-enal or 4-bromo-3-methylbut-2-enone.
Reduction: Products include 4-bromo-3-methylbutane.
Scientific Research Applications
4-bromo-3-methylbut-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-3-methylbut-2-en-1-ol involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the hydroxyl group undergoes transformation, leading to the formation of different functional groups .
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-methylbut-2-en-1-ol: Similar structure but with the bromine atom at a different position.
3-methyl-2-buten-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-bromo-3-methylbut-1-ene: Similar structure but lacks the hydroxyl group
Uniqueness
4-bromo-3-methylbut-2-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Properties
CAS No. |
2089570-85-2 |
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Molecular Formula |
C5H9BrO |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
(E)-4-bromo-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C5H9BrO/c1-5(4-6)2-3-7/h2,7H,3-4H2,1H3/b5-2+ |
InChI Key |
DSQXMIYNGKOIQC-GORDUTHDSA-N |
Isomeric SMILES |
C/C(=C\CO)/CBr |
Canonical SMILES |
CC(=CCO)CBr |
Purity |
95 |
Origin of Product |
United States |
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